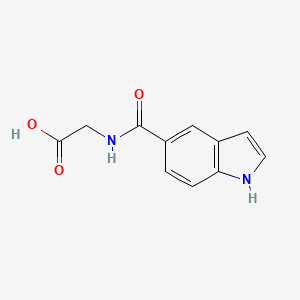

2-(1h-Indole-5-carboxamido)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-(1H-indole-5-carbonylamino)acetic acid |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-13-11(16)8-1-2-9-7(5-8)3-4-12-9/h1-5,12H,6H2,(H,13,16)(H,14,15) |

InChI Key |

NJQAIBSZXZGPCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)NCC(=O)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies for 2 1h Indole 5 Carboxamido Acetic Acid and Its Derivatives

Retrosynthetic Analysis of 2-(1H-Indole-5-carboxamido)acetic Acid

A deeper retrosynthetic cut involves the disconnection of the indole (B1671886) ring itself. The indole core can be traced back to simpler aromatic precursors, such as a substituted aniline (B41778) or phenylhydrazine, depending on the chosen indole synthesis method. For instance, employing a Fischer indole synthesis strategy would lead back to a 4-carboxyphenylhydrazine and a suitable carbonyl compound that provides the remaining atoms for the pyrrole (B145914) ring.

This two-tiered analysis allows for a modular approach to the synthesis. The first phase focuses on constructing the appropriately functionalized indole-5-carboxylic acid, and the second phase involves coupling this core with a glycine (B1666218) synthon.

Key Retrosynthetic Disconnections:

| Disconnection | Bond Type | Resulting Synthons/Precursors | Relevant Synthetic Strategy |

| Amide Bond | C(O)-N | Indole-5-carboxylic acid + Glycine (or ester) | Amidation / Peptide Coupling |

| Indole Ring | C-C / C-N | 4-Carboxyphenylhydrazine + Acetaldehyde synthon | Fischer Indole Synthesis |

| Indole Ring | C-C / C-N | Substituted Aniline + α-haloketone | Bischler Indole Synthesis |

| C5-Carboxy Group | C-C | Indole + CO2 source | C-H Carboxylation |

Classical and Contemporary Synthetic Routes to Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. chemrxiv.org These range from century-old name reactions to modern transition-metal-catalyzed processes. The primary challenge in the context of the target molecule is the regioselective installation of the carboxylic acid group at the C5 position of the benzene (B151609) portion of the indole ring.

The Fischer indole synthesis is one of the oldest and most reliable methods for constructing the indole core. rsc.org The classical approach involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions at elevated temperatures. organic-chemistry.org The reaction proceeds through the formation of an arylhydrazone, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. researchgate.net

To synthesize the indole-5-carboxylic acid precursor, 4-carboxyphenylhydrazine would be the required starting material.

Modern Adaptations: While robust, the classical Fischer synthesis often requires harsh conditions. Modern adaptations have focused on improving yields, broadening the substrate scope, and employing milder conditions. numberanalytics.com

Catalyst Development: Traditional Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂) are effective but can be harsh. Newer catalytic systems, including ionic liquids and heterogeneous catalysts like zeolites, have been shown to improve yields and facilitate easier product purification. numberanalytics.com

Palladium-Catalyzed Variations: A significant advancement involves the palladium-catalyzed synthesis of arylhydrazones from aryl halides and hydrazine, which can then be cyclized in a one-pot sequence. This approach, developed by Buchwald, allows for the use of a wider range of functionalized aromatic precursors. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining or improving yields. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and operational simplicity. chemrxiv.orgnih.gov Several MCRs have been developed for the synthesis of complex indole derivatives. nih.govresearchgate.net These reactions are advantageous as they avoid the isolation of intermediates, thereby saving time, solvents, and reagents. tandfonline.com

For instance, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid generation of substituted indoles. rsc.org Such strategies can be adapted to incorporate functionalities required for the target molecule, potentially combining the formation of the indole ring with the introduction of precursors for the carboxamido side chain. The inherent advantages of MCRs include high efficiency in bond formation and the generation of molecular diversity from readily available starting materials. nih.gov

Directly functionalizing a pre-formed indole ring is an alternative strategy. A significant challenge is controlling the regioselectivity, as the C2 and C3 positions of the pyrrole ring are inherently more nucleophilic and reactive than the positions on the benzene ring. rsc.org Therefore, achieving selective functionalization at the C5 position requires specialized methods. rsc.orgnih.gov

Directed C-H Functionalization: This powerful strategy involves using a directing group, often attached to the indole nitrogen, to guide a transition metal catalyst to a specific C-H bond. While C4 and C7 functionalization have been achieved this way, directing to the C5 position remains a formidable challenge. nih.gov

Copper-Catalyzed C5-Alkylation: Recent research has demonstrated the direct, regioselective C5-H functionalization of indoles using copper catalysis. sciencedaily.com By employing indoles with a carbonyl group at the C3 position, researchers have successfully directed alkylation to the C5 position using copper-carbene species. This methodology provides a direct route to C5-substituted indoles, which are valuable intermediates. rsc.orgsciencedaily.com

Halogenation-Based Strategies: An alternative two-step approach involves the regioselective halogenation of the indole ring at the C5 position, followed by a transition-metal-catalyzed cross-coupling reaction to introduce the carboxylic acid group (or a precursor). A highly regioselective C5-H direct iodination of indoles has been reported, which proceeds under mild, metal-free conditions and provides a versatile handle for subsequent functionalization. rsc.org

Formation of the Carboxamido Linkage

The formation of the amide bond, also known as a peptide bond in biochemistry, is a cornerstone of organic synthesis. rsc.org This step involves coupling the carboxylic acid group of the indole core with the amino group of glycine. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.orgfishersci.it Therefore, activation of the carboxylic acid is necessary. fishersci.it

Two primary strategies are employed for amide bond formation: conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, or in-situ activation using a coupling reagent.

Acid Chloride Coupling: This classic method, often referred to as the Schotten-Baumann reaction, involves a two-step process. fishersci.it First, the carboxylic acid (indole-5-carboxylic acid) is converted to its highly reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itcommonorganicchemistry.com The isolated acid chloride is then reacted with the amine (a glycine ester, to protect its own carboxylic acid) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. commonorganicchemistry.com This method is robust and generally high-yielding.

Direct Amidation with Coupling Reagents: This is the most common approach in modern synthesis, particularly in peptide chemistry, as it occurs under milder conditions and avoids the harsh reagents needed for acid chloride formation. numberanalytics.com The reaction involves mixing the carboxylic acid and amine with a "coupling reagent" that activates the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. numberanalytics.comnumberanalytics.com A wide variety of coupling reagents are available, each with specific advantages.

Common Coupling Reagents for Direct Amidation:

| Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC, EDCl | HOBt, HOAt | Widely used, effective. DCC can form an insoluble urea (B33335) byproduct. EDCl forms a water-soluble byproduct, simplifying purification. |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Base (e.g., DIEA) | Highly efficient, fast reaction times, low racemization. Often preferred for sensitive or sterically hindered substrates. hepatochem.com |

| Phosphonium (B103445) Salts | BOP, PyBOP | Base (e.g., DIEA) | Very effective, but byproducts can be toxic. Largely replaced by uronium salts. hepatochem.com |

| Other | CDI | None | Forms a reactive acylimidazole intermediate. Simple workup. rsc.org |

The choice of method depends on the scale of the reaction, the presence of other functional groups in the molecules, and cost considerations. For a molecule like this compound, a direct amidation using a reagent like EDCl/HOBt or HATU would represent a modern, efficient, and high-yielding approach.

Optimization of Coupling Reagents and Reaction Conditions

The formation of the amide linkage in this compound is a critical step, typically achieved by activating the carboxylic acid group of indole-5-carboxylic acid before its reaction with the amino group of glycine or its ester. The choice of coupling reagent and reaction conditions is paramount to ensure high yield and purity, while minimizing side reactions such as racemization. iris-biotech.de

A variety of coupling reagents have been developed for amide bond formation. uni-kiel.de These reagents function by creating a more reactive intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC), are classic coupling reagents. iris-biotech.deuni-kiel.de However, their use can be complicated by the formation of an insoluble N,N'-dicyclohexylurea byproduct, which can be difficult to remove, and the potential for O→N acyl shift side reactions. iris-biotech.de To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often employed. uni-kiel.deacs.org

Phosphonium reagents , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and uronium reagents , like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU), are generally more efficient and lead to fewer side reactions. acs.orgacs.orggrowingscience.com HATU, for instance, has been shown to be effective in coupling various aromatic and aliphatic acids with amines, often providing high conversion rates where other reagents fail. growingscience.com COMU is noted for its high coupling efficiency, reduced epimerization, and good solubility in a wide range of solvents, making it a favorable choice for green chemistry applications. acs.org

The optimization of reaction conditions also involves the selection of an appropriate solvent and base. Anhydrous N,N-Dimethylformamide (DMF) is a common solvent, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is frequently used to neutralize the acid formed during the reaction. acs.orggrowingscience.com The reaction temperature and time are also critical parameters that need to be optimized for each specific substrate combination to maximize yield and minimize degradation. acs.org

| Coupling Reagent | Abbreviation | Class | Typical Base | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | - | Inexpensive | Insoluble byproduct, potential for side reactions | iris-biotech.deuni-kiel.de |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Phosphonium | DIPEA | High efficiency | More expensive than carbodiimides | acs.org |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Uronium | DIPEA | High conversion rates, suitable for difficult couplings | Cost | growingscience.com |

| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | COMU | Uronium | DIPEA, 2,6-lutidine | High efficiency, reduced epimerization, good solubility, "green" profile | Cost | acs.org |

Strategies for Acetic Acid Side Chain Introduction and Modification

The introduction of the acetic acid side chain is fundamental to the structure of this compound. The most direct approach involves the coupling of indole-5-carboxylic acid with glycine or a glycine ester. When a glycine ester (e.g., glycine ethyl ester) is used, a subsequent hydrolysis step is required to yield the final carboxylic acid. This strategy is often preferred as the ester group can protect the carboxylic acid functionality during the coupling reaction and improve the solubility of the reactant.

Alternative strategies can be envisioned for creating derivatives. For instance, modifications to the acetic acid side chain could be achieved by using different amino acid starting materials in the coupling reaction. The synthesis of various indole carboxamides based on different amino acids has been reported, demonstrating the versatility of this approach. arkat-usa.org For example, using L-glutamic acid diethyl ester or L-cysteine methyl ester would lead to derivatives with different functional groups on the side chain. arkat-usa.org

Furthermore, the indole-3-acetic acid (IAA) scaffold is a common motif in nature and synthetic chemistry. nih.gov Methodologies for the synthesis of IAA derivatives, such as the condensation of indole-3-acetic acid with amines or alcohols, can be adapted for the modification of the acetic acid side chain in the target molecule. researchgate.netrsc.org For instance, the carboxylic acid group of this compound could be further derivatized to form esters or amides.

Green Chemistry Approaches in Indole Carboxamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to reduce the environmental impact of chemical processes. researchgate.net These approaches focus on the use of less hazardous materials, renewable resources, and energy-efficient methods.

Development of Metal-Free Catalysis

While many traditional indole syntheses, such as the Fischer indole synthesis, rely on acid catalysts, modern methods often employ transition-metal catalysts. numberanalytics.comnih.gov However, there is a growing interest in developing metal-free catalytic systems to avoid the cost, toxicity, and contamination issues associated with residual metals in the final product. researchgate.netresearchgate.net

Metal-free approaches for indole synthesis often involve organocatalysis or the use of non-metallic reagents. researchgate.net For example, an effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant has been developed to afford a diverse range of substituted indoles. bwise.kr Another innovative, two-step reaction for indole-2-carboxamide synthesis involves a metal-free Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.orgrsc.org Such strategies offer a more environmentally benign route to the indole core, which can then be further functionalized to produce the target molecule. rsc.orgrsc.orgresearchgate.net Catalyst-free methods for the functionalization of indole carboxamides have also been reported, further expanding the green chemistry toolkit. acs.org

Utilization of Sustainable Solvents and Solvent-Free Conditions

The choice of solvent is a key consideration in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. google.com Consequently, there has been a significant effort to replace them with more sustainable alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. google.com Microwave-assisted synthesis of indole derivatives via cycloisomerization of 2-alkynylanilines in water without any added catalysts, acids, or bases has been successfully demonstrated. researchgate.net

Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure and high thermal stability. google.com They can act as both the solvent and the catalyst in some reactions. google.com For instance, a disulfonic acid type acidic ionic liquid has been used as a catalyst with water as the reaction medium for the preparation of indole compounds. google.com Deep eutectic solvents (DESs) are another class of green solvents that have been explored for indole synthesis. numberanalytics.com

Solvent-free, or neat, reaction conditions represent an even greener approach by eliminating the solvent altogether. These reactions are often facilitated by microwave irradiation or ultrasound. researchgate.netresearchgate.netresearchgate.net

| Green Solvent/Condition | Key Features | Example Application in Indole Synthesis | Reference |

|---|---|---|---|

| Water | Abundant, non-toxic, non-flammable | Microwave-assisted cycloisomerization of 2-alkynylanilines | researchgate.net |

| Ionic Liquids | Low vapor pressure, high thermal stability, can act as catalyst | Fischer indole synthesis using acidic ionic liquids | google.com |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost | Fischer indole synthesis with heterogeneous catalysts | numberanalytics.com |

| Solvent-Free | Eliminates solvent waste | Ultrasound-assisted synthesis of bis(indolyl)methanes | researchgate.net |

Microwave and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for accelerating reactions. nih.govtandfonline.com Microwave irradiation can lead to rapid heating of the reaction mixture, resulting in significantly reduced reaction times and often improved product yields compared to conventional heating methods. mdpi.comresearchgate.net For example, the palladium-catalyzed cyclization of N-aryl enamines to form indole derivatives showed enhanced yields and dramatically shorter reaction times under microwave heating compared to conventional heating. mdpi.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of sound waves to promote chemical reactions. researchgate.netnih.gov This method, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net Ultrasound has been successfully used for the synthesis of various indole-appended heterocycles, often under solvent-free conditions, leading to simple workup procedures and high yields. researchgate.net The synthesis of aryl amides from isocyanides and carboxylic acids has also been shown to be more efficient under ultrasound irradiation compared to silent conditions. orgchemres.org

| Technique | Principle | Advantages in Indole Synthesis | Example Reaction | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Rapid heating through dielectric polarization | Reduced reaction times, improved yields, high regioselectivity | Palladium-catalyzed cyclization of N-aryl enamines | mdpi.com |

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances mass transfer and reaction rates | Faster reactions, higher yields, can enable solvent-free conditions | Synthesis of bis(indolyl)methanes | researchgate.net |

Atom Economy Considerations in Multicomponent Reactions

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Multicomponent reactions (MCRs) are particularly attractive from an atom economy perspective because they combine three or more reactants in a single step to form a product that contains the majority of the atoms from the starting materials. researchgate.netnih.govarkat-usa.org

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that has been applied to the synthesis of indole-2-carboxamides. rsc.orgresearchgate.net In one innovative approach, anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides are reacted in an Ugi-4CR, followed by an acid-catalyzed cyclization to yield multi-substituted indole-2-carboxamide derivatives. rsc.orgresearchgate.net This method is highly sustainable due to its mild reaction conditions, use of ethanol (B145695) as a solvent, and avoidance of metal catalysts. rsc.orgrsc.orgresearchgate.net Such MCR strategies offer an efficient and atom-economical route to complex indole carboxamides, which are precursors to molecules like this compound. nih.gov

### 2.6. Scalability and Process Optimization for Academic Synthesis

The transition from small-scale synthesis, typically in the milligram range for initial discovery, to a larger, gram-scale production is a critical step in academic research. This escalation is necessary to produce sufficient quantities of a target compound, such as this compound and its derivatives, for comprehensive biological evaluation, advanced material studies, or further synthetic exploration. However, scaling up a reaction is rarely a linear process and presents numerous challenges, including ensuring safety, maintaining yield and purity, and managing resources efficiently. chemtek.co.indrugdiscoverytrends.com Process optimization, therefore, becomes paramount for developing a synthetic route that is not only successful on a small scale but also robust, repeatable, and safe on a larger one. chemtek.co.in

A primary consideration in scaling up is the modification of reaction conditions. What works for a few milligrams may be impractical or hazardous for several grams. For instance, exothermic reactions that are easily managed in a small flask can generate a dangerous amount of heat on a larger scale, necessitating changes in reagent addition rates or improved heat management. chemtek.co.in Similarly, purification methods must be adapted. While flash chromatography is a staple for small-scale purification in medicinal chemistry, it becomes cumbersome and solvent-intensive for multi-gram quantities. mdpi.com Process optimization in an academic setting often focuses on adapting procedures to allow for crystallization, precipitation, or extraction as more scalable purification techniques. drugdiscoverytrends.com

The choice of reagents and catalysts is also crucial for scalability. Many modern synthetic methods that are highly effective for discovery chemistry rely on expensive reagents or catalysts, making them cost-prohibitive for large-scale synthesis. chemtek.co.in Optimization efforts often involve exploring more traditional, cost-effective reagents or developing catalytic cycles that minimize the amount of expensive material needed. chemtek.co.in For the synthesis of indole carboxamides, the amide-bond forming step is a key focus for optimization. Standard coupling reagents like HATU, DCC, and BOP are common in small-scale synthesis but can be inefficient or problematic at a larger scale. growingscience.comnih.govresearchgate.net Research has focused on developing more efficient, one-pot reactions that can proceed at high yields without the need for specialized equipment or heating, making them more amenable to scale-up. asiaresearchnews.com For example, an optimized one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) has been shown to be effective for producing amide compounds from less reactive nitrogen-containing heterocycles like indole. asiaresearchnews.com

Recent advancements have demonstrated the successful gram-scale synthesis of related indole derivatives, providing valuable insights. For instance, a Rh(III)-catalyzed annulation of an N-methoxy-1H-indole-1-carboxamide with a cyclopropanol (B106826) was successfully performed on a 6 mmol scale, yielding 1.06 grams of the desired product, showcasing the potential of modern catalytic methods for scalability. acs.org Another key strategy for efficient synthesis is the use of multi-component reactions (MCRs), such as the Ugi reaction, which allows for the assembly of complex, drug-like scaffolds in a single step from multiple starting materials. nih.govnih.gov This approach is inherently efficient and scalable as it reduces the number of synthetic steps and intermediate purifications. The scalability of such reactions has been demonstrated by moving from nanomole-scale automated screening to preparative millimole-scale synthesis, confirming their synthetic utility. nih.gov

The table below summarizes various synthetic parameters for indole carboxamide derivatives, illustrating different approaches to their synthesis and the scales at which they have been performed. This data highlights the diversity of methods employed in academic labs and the ongoing efforts to optimize these processes for greater efficiency and scalability.

Table 1: Comparison of Academic Synthetic Parameters for Indole Carboxamide Derivatives

| Derivative Class | Reaction Type | Scale | Key Reagents/Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Indole-fused Diazepinones | Rh(III)-Catalyzed C–H Activation/Annulation | 6 mmol (gram-scale) | [Cp*RhCl2]2, Cu(OAc)2 | 72% | acs.org |

| N-substituted Indole-2-carboxamides | Amide Coupling | 0.40 mmol | BOP, DIPEA | Not specified | mdpi.com |

| Rimantadine-derived Indole-2-carboxamides | Amide Coupling | Not specified | EDC·HCl, HOBt, DIPEA | 31% (improved from previous method) | rsc.org |

| N-acyl Indole Derivatives | One-pot N-acylation | Not specified | DMAPO, Boc2O | >85% for many examples | asiaresearchnews.com |

| Ugi Reaction Products | Multi-component Reaction | Nanomole to Millimole | Isocyanides, Carboxylic acids | Varies | nih.gov |

Ultimately, the goal of process optimization in an academic setting is to create a synthetic pathway that is not only elegant in its chemistry but also practical for producing the necessary quantities of material for advancing scientific inquiry. This involves a careful balance of factors including yield, cost, safety, and environmental impact.

Advanced Spectroscopic and Analytical Characterization of 2 1h Indole 5 Carboxamido Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within 2-(1H-indole-5-carboxamido)acetic acid can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the amide linkage, and the acetic acid moiety.

The indole ring protons typically appear in the aromatic region of the spectrum (δ 6.5-8.5 ppm). The proton at the C2 position of the indole ring is expected to be a singlet or a triplet (if coupled to the N-H proton), appearing at a characteristic downfield shift. The protons on the benzene (B151609) portion of the indole ring (H4, H6, and H7) will show characteristic splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons. The N-H proton of the indole ring and the amide N-H proton are expected to appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

The methylene (B1212753) protons (-CH₂-) of the acetic acid group would likely appear as a doublet, due to coupling with the adjacent amide N-H proton, in the range of δ 4.0-4.5 ppm. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 11.0 - 12.0 | br s |

| Amide N-H | 8.0 - 9.0 | t |

| H-4 (Indole) | 7.5 - 8.0 | d |

| H-6 (Indole) | 7.0 - 7.5 | dd |

| H-7 (Indole) | 7.0 - 7.5 | d |

| H-2 (Indole) | 6.5 - 7.0 | t |

| H-3 (Indole) | 7.0 - 7.5 | t |

| -CH₂- (Acetic Acid) | 4.0 - 4.5 | d |

| -COOH (Acetic Acid) | 10.0 - 13.0 | br s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the most downfield positions (δ 160-180 ppm). The aromatic carbons of the indole ring will appear in the range of δ 100-140 ppm. The methylene carbon of the acetic acid moiety is expected to be found in the range of δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C=O (Amide) | 160 - 170 |

| C-7a (Indole) | 135 - 140 |

| C-3a (Indole) | 125 - 130 |

| C-5 (Indole) | 125 - 130 |

| C-2 (Indole) | 120 - 125 |

| C-4 (Indole) | 115 - 120 |

| C-6 (Indole) | 110 - 115 |

| C-7 (Indole) | 110 - 115 |

| C-3 (Indole) | 100 - 105 |

| -CH₂- (Acetic Acid) | 40 - 50 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the amide N-H and the methylene (-CH₂-) protons of the acetic acid group, confirming their connectivity. It would also show correlations between the coupled protons on the indole ring (e.g., H-6 and H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for all protonated carbons by correlating them with their attached, and already assigned, protons.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The calculated exact mass for C₁₁H₁₀N₂O₃ can be compared with the experimentally determined mass to confirm its elemental composition with a high degree of confidence.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 219.0764 |

| [M+Na]⁺ | 241.0583 |

| [M-H]⁻ | 217.0619 |

Fragmentation Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum provides valuable information for structural confirmation. The fragmentation of this compound is expected to occur at the weaker bonds, such as the amide and the carboxylic acid functionalities.

Common fragmentation pathways would likely include:

Loss of water (-18 Da): From the carboxylic acid group.

Loss of the carboxylic acid group (-45 Da): Cleavage of the C-C bond adjacent to the carbonyl group.

Cleavage of the amide bond: This can lead to fragments corresponding to the indole-5-carbonyl moiety and the glycinamide (B1583983) radical, or their corresponding charged species.

Decarboxylation of the indole-5-carboxamide fragment.

By analyzing the masses of these fragment ions, the connectivity of the different structural units within the molecule can be confirmed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M-H₂O]⁺ | 201.0658 |

| [M-COOH]⁺ | 174.0815 |

| [Indole-5-C=O]⁺ | 144.0444 |

| [H₂N-CH₂-COOH]⁺ | 76.0393 |

Note: m/z values are for the [M+H]⁺ parent ion and its fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These frequencies correspond to the energy required to excite the vibrational modes of the bonds, such as stretching and bending. The resulting IR spectrum is a unique molecular fingerprint.

For this compound, the key functional groups include the indole N-H, the secondary amide (N-H and C=O), and the carboxylic acid (O-H and C=O). The IR spectrum provides distinct absorption bands that confirm the presence of these groups. Studies on related indole carboxylic acids, such as indole-2-carboxylic acid and its derivatives, show characteristic absorption bands that serve as a reference for interpreting the spectrum of the target compound. mdpi.comresearchgate.net For instance, the N-H stretching vibration of the indole ring typically appears as a sharp band around 3350 cm⁻¹, indicating its involvement in intermolecular hydrogen bonding. researchgate.net The carboxylic acid O-H stretch is characterized by a very broad band, often spanning from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer formation common in carboxylic acids. The carbonyl (C=O) stretching vibrations are particularly informative; the carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower frequency, typically between 1630 and 1680 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comment |

|---|---|---|---|

| Indole N-H | Stretching | ~3400-3300 | A sharp peak, position can indicate hydrogen bonding. mdpi.com |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Very broad band due to strong hydrogen bonding. |

| Amide N-H | Stretching | ~3350-3180 | Often appears in the same region as the indole N-H. |

| Aliphatic C-H | Stretching | ~2960-2850 | Corresponds to the methylene (-CH₂) group. |

| Carboxylic Acid C=O | Stretching | 1725-1700 | Strong absorption, characteristic of a hydrogen-bonded dimer. |

| Amide C=O (Amide I) | Stretching | 1680-1630 | Strong absorption, distinct from the carboxylic acid C=O. |

| Amide N-H (Amide II) | Bending | 1570-1515 | Typically strong and sharp, involves N-H bending and C-N stretching. |

| Aromatic C=C | Stretching | 1600-1450 | Multiple bands corresponding to the indole ring. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the solid-state structure.

While the specific crystal structure for this compound is not detailed in the provided context, analysis of closely related indole derivatives provides a strong basis for predicting its structural features. nih.gov For example, studies on various indole carboxylic acids reveal common structural motifs, such as the formation of planar ribbons or cyclic dimers through intermolecular hydrogen bonds involving the carboxylic acid and indole N-H groups. mdpi.comresearchgate.net In the case of 5-methoxy-1H-indole-2-carboxylic acid, a recently identified polymorph crystallizes in the monoclinic P2₁/c space group, forming cyclic dimers via double O-H···O hydrogen bonds between the carboxylic acid moieties. mdpi.com It is highly probable that this compound would exhibit extensive hydrogen bonding, with the carboxylic acid, amide, and indole N-H groups all acting as potential donors and acceptors, leading to a stable, three-dimensional supramolecular network.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.00(8) |

| Z (formula units/cell) | 4 |

| Key Intermolecular Interaction | Cyclic dimers via O-H···O hydrogen bonds |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for separating, identifying, and purifying compounds from a mixture. The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a compound and quantifying its concentration. It offers high resolution, sensitivity, and speed. For indole-containing compounds, reversed-phase HPLC (RP-HPLC) is the most common mode.

In a typical RP-HPLC setup for analyzing this compound, a nonpolar C18 (octadecylsilyl) column serves as the stationary phase. The mobile phase is a polar solvent mixture, commonly consisting of water (often buffered with an acid like acetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govmdpi.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good separation and sharp peaks for compounds with varying polarities. nih.gov Detection is typically achieved using a UV detector, as the indole ring has strong chromophores, or a fluorescence detector for enhanced sensitivity and specificity, exploiting the natural fluorescence of the indole moiety. csic.esresearchgate.net The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 20% B to 100% B over 25 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-45 °C |

| Detection Wavelength | UV: ~280 nm; Fluorescence: Ex: 280 nm / Em: 350 nm |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. nih.govarkat-usa.org The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate of glass or aluminum.

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of solvents. The choice of eluent, often a combination of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, is critical for achieving good separation. nih.gov As the eluent ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate (higher Rf value), while more polar compounds remain closer to the baseline (lower Rf value). Visualization is commonly achieved by exposing the plate to UV light (254 nm), which reveals UV-active compounds like indoles as dark spots. acs.org Alternatively, chemical stains such as potassium permanganate (B83412) or vanillin (B372448) can be used to visualize the spots. acs.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass plates |

| Typical Mobile Phases (Eluents) | Ethyl Acetate / Hexane (e.g., 1:1, 2:1 v/v) nih.gov Dichloromethane / Methanol (e.g., 9:1, 19:1 v/v) |

| Visualization Methods | UV light at 254 nm acs.org Potassium permanganate stain Iodine vapor acs.org Vanillin stain acs.org |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) in a compound. The results are used to determine the empirical formula of the substance. For a pure sample of this compound, the experimentally determined percentages of C, H, and N must agree with the theoretically calculated values based on its molecular formula, C₁₁H₁₀N₂O₃.

The theoretical percentages are calculated from the molecular formula and the atomic weights of the constituent elements. The experimental values are obtained using a CHN analyzer, which involves combusting a small, precisely weighed sample in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the original mass percentages of C, H, and N. A close correlation between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the compound's elemental composition and purity. In modern chemical analysis, high-resolution mass spectrometry (HRMS) is often used as a complementary or alternative technique to confirm the molecular formula with very high precision. nih.gov

| Element | Molecular Formula | Molecular Weight | Calculated Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₁₁H₁₀N₂O₃ | 218.21 g/mol | 60.55% |

| Hydrogen (H) | 4.62% | ||

| Nitrogen (N) | 12.84% | ||

| Oxygen (O) | 22.00% |

Computational and Theoretical Investigations of 2 1h Indole 5 Carboxamido Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are invaluable for understanding electronic distribution, molecular geometry, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to determine optimized molecular geometries, vibrational frequencies, and electronic parameters. Studies on related indole (B1671886) derivatives, such as indole-2-carboxylic acid and its methoxy (B1213986) derivative, have utilized DFT to achieve results that align well with experimental data from X-ray diffraction and infrared spectroscopy. mdpi.com

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. For instance, calculations on ethyl indole-2-carboxylate (B1230498) using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine optimized bond lengths and angles. ijrar.org Similar calculations for 2-(1H-indole-5-carboxamido)acetic acid would reveal key structural parameters, such as the planarity of the indole ring and the orientation of the carboxamidoacetic acid side chain. These geometric parameters are crucial for understanding how the molecule might interact with a biological receptor.

DFT calculations also provide insights into the electronic structure, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Related Compound (2,4-dioxothiazolidine-5-yl)acetate Data synthesized from studies on analogous compounds to illustrate the methodology.

| Parameter | Bond | Experimental Bond Length (Å) (XRD) | Calculated Bond Length (Å) (DFT) |

|---|---|---|---|

| Sulfur-Carbon | S1-C9 | 1.813 | 1.832 |

| Sulfur-Carbon | S1-C11 | 1.768 | 1.780 |

| Carbon-Carbon | C7-C8 | 1.514 | - |

| Carbon-Carbon | C8-C9 | 1.518 | 1.519 |

| Oxygen-Carbon | O2-C7 | 1.263 | 1.312 |

| Oxygen-Carbon | O3-C7 | 1.212 | 1.200 |

Source: Data derived from studies on thiazolidine (B150603) derivatives to demonstrate typical DFT accuracy. nih.gov

Ab initio calculations, which are based on first principles without using experimental data for parameterization, are particularly useful for studying the photophysical properties and excited-state dynamics of molecules. For indole derivatives, which are known for their complex photophysics, these methods can unravel mechanisms of fluorescence and energy dissipation. nih.gov

A combined spectroscopic and quantum-chemical study on indole-2-carboxylic acid in an aqueous environment explored its excited-state dynamics. nih.govresearchgate.net Such studies can determine pathways for excited-state proton transfer, a common phenomenon in molecules with carboxylic acid groups, which can lead to the observation of dual fluorescence. researchgate.net For this compound, ab initio calculations could predict its absorption and emission spectra, identify the nature of its excited states (e.g., π-π* transitions), and map out potential energy surfaces to understand how the molecule behaves after absorbing light. This information is crucial for applications in fluorescence imaging or photodynamic therapy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about conformational changes and intermolecular interactions in a dynamic environment, such as in solution or when bound to a protein.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. Studies on acetic acid have used MD to investigate the relative stability of different conformers (e.g., syn and anti conformations of the carboxyl group) in solution, revealing the influence of solvent on conformational equilibrium. nih.gov Similarly, MD simulations of this compound could reveal the preferred orientations of its side chain and how these are influenced by interactions with water molecules.

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex identified through molecular docking. For example, MD simulations were used to study the interaction of indole-3-acetic acid with horseradish peroxidase, confirming the stability of the docked complex and identifying key hydrogen bonds and hydrophobic interactions that stabilize the binding. nih.gov Such simulations provide insights into the dynamic behavior of the ligand in the binding pocket, which is essential for understanding its mechanism of action.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Numerous studies have employed molecular docking to investigate the binding of indole derivatives to various biological targets. For instance, derivatives of indole-2-carboxylic acid have been docked into the active site of HIV-1 integrase to understand their binding modes and guide the design of more potent inhibitors. nih.gov These studies often reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues (like Tyr143) and π-stacking interactions between the indole ring and viral DNA. nih.gov

For this compound, docking studies could be performed against a relevant protein target to predict its binding affinity and pose. The results would highlight crucial interactions, such as hydrogen bonds formed by the amide and carboxylic acid groups and hydrophobic interactions involving the indole core. This information is vital for structure-activity relationship (SAR) studies and for optimizing the compound's structure to enhance its binding affinity.

Table 2: Illustrative Molecular Docking Results for Indole Derivatives Against a Protein Target This table presents hypothetical data based on typical docking studies to illustrate the type of information generated.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| Indole Derivative A | HIV-1 Integrase | -8.5 | Tyr143, Pro145, dA21 | 2 |

| Indole Derivative B | Aldose Reductase | -7.9 | Trp111, His110, Tyr48 | 3 |

| Indole Derivative C | CDK-5 | -8.3 | Cys83, Ile10, Val18 | 1 |

Source: Data synthesized from various molecular docking studies on indole compounds. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to a specific activity, such as inhibitory concentration (IC₅₀).

The development of a QSAR model involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. Statistical methods are then used to build a predictive model. For example, 2D-QSAR modeling has been performed on novel 1H-3-indolyl derivatives to predict their antioxidant activity. nih.gov Similarly, QSAR models have been developed for quinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, using machine learning methods like gradient boosting to achieve high predictive accuracy. nih.gov

For a series of analogs of this compound, a QSAR study could identify the key molecular features that contribute to a specific biological effect. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

In Silico Prediction of Biological Activities and ADME Properties

In silico methods are widely used to predict the biological activities and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates early in the discovery process. These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Various online tools and software packages can predict a range of properties. For example, studies on indole-thiosemicarbazone compounds used in silico methods to predict ADMET parameters, showing good oral bioavailability for the series. nih.gov Similarly, for novel indole-3-carboxamide derivatives, in silico ADME prediction was a key step in their design as potential anticancer agents. eurekaselect.com

For this compound, these predictive tools could estimate properties such as:

Absorption: Gastrointestinal absorption and oral bioavailability.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

Toxicity: Potential for cardiotoxicity, hepatotoxicity, or mutagenicity.

In addition to ADME, online tools can predict a spectrum of potential biological activities by comparing the compound's structure to databases of molecules with known activities. windows.netnih.gov

Table 3: Predicted ADME Properties for an Illustrative Indole-based Compound This table contains representative data from in silico prediction tools to demonstrate their output.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 232.22 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 1.5 | Optimal for drug-likeness |

| H-bond Donors | 3 | Compliant with Lipinski's Rule (≤5) |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |

| Oral Bioavailability | High | Good candidate for oral administration |

| Blood-Brain Barrier | No | Unlikely to cross into the CNS |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

Source: Data generated based on typical outputs from ADME prediction software for similar structures. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 2 1h Indole 5 Carboxamido Acetic Acid Derivatives

Positional Scanning of Substituents on the Indole (B1671886) Ring (e.g., C-2, C-3, C-5)

The indole ring is a critical component of the 2-(1H-indole-5-carboxamido)acetic acid scaffold, and substitutions at various positions can significantly influence the compound's biological activity. Researchers have explored the effects of introducing different functional groups at the C-2, C-3, and C-5 positions to understand their contribution to potency and selectivity. nih.gov

At the C-2 position , the presence of a carboxamide moiety is considered crucial for the inhibitory properties of many indole derivatives. nih.gov Studies have shown that modifications at this position can modulate the compound's interaction with its biological target. For instance, in a series of indole-2-carboxamides investigated as CB1 receptor allosteric modulators, the nature of the substituent attached to the carboxamide nitrogen was found to be a key determinant of activity. nih.gov

The C-3 position of the indole ring has also been a focal point for SAR studies. The introduction of short alkyl groups, such as a methyl group, at this position has been shown to be favorable for the activity of some indole-2-carboxamide derivatives. nih.govnih.gov Conversely, longer alkyl chains at the C-3 position can still retain activity, indicating a degree of tolerance for steric bulk at this site. nih.gov In other contexts, such as inhibitors of cytosolic phospholipase A2α, introducing butanoyl- and hexanoyl-substituents at the C-3 position did not considerably affect inhibitory potency in most cases but did influence metabolic stability and aqueous solubility. nih.gov

Substitutions at the C-5 position of the indole ring have demonstrated a significant impact on the pharmacological profile of these compounds. For example, the presence of a chloro or fluoro group at the C-5 position was found to enhance the potency of certain 1H-indole-2-carboxamide derivatives as CB1 receptor allosteric modulators. nih.gov In another study on indole-2-carboxamides as potential anticancer agents, a chloro group at the 5-position was found to be more beneficial for antiproliferative efficacy than when placed at other positions. nih.gov

Table 1: Effect of Substituents on the Indole Ring on Biological Activity

| Position | Substituent | Biological Activity | Reference Compound | Target | Ref |

|---|---|---|---|---|---|

| C-3 | H, Me | Preferred over larger groups like ethyl | 1H-indole-2-carboxamides | CB1 Receptor | nih.gov |

| C-3 | Butanoyl, Hexanoyl | Inhibitory potency not significantly affected | 1-(2-oxopropyl)indole-5-carboxylic acids | cPLA2α | nih.gov |

| C-5 | Cl, F | Enhanced potency | 1H-indole-2-carboxamides | CB1 Receptor | nih.gov |

| C-5 | Cl | More potent than unsubstituted or 7-Cl | Indole-2-carboxamides | Antiproliferative | nih.gov |

Exploration of Variations within the Carboxamido Linkage

The carboxamido linkage in this compound derivatives is a key structural feature that partakes in crucial hydrogen bonding interactions with biological targets. nih.gov Variations in this linkage have been explored to optimize the potency and pharmacokinetic properties of these compounds.

Research has shown that the nature of the amine component of the carboxamide is critical. For instance, in a series of indole-2-carboxamides with antiproliferative activity, derivatives containing a phenethyl moiety attached to the carboxamide nitrogen demonstrated greater potency compared to those with a phenylpiperazin-1-yl carbonyl or benzyl (B1604629) carbonyl group. nih.gov This highlights the importance of the length and nature of the linker between the indole core and a terminal aromatic group for this specific biological activity.

Furthermore, modifications to the group attached to the amine can fine-tune the activity. In the same study, substitution on the para-position of the phenethyl tail with groups like 4-dimethylamino, morpholin-4-yl, piperidin-1-yl, or 2-methylpyrrolidine-1-yl led to some of the most potent compounds, indicating that this region of the molecule can be modified to enhance biological effects. nih.gov

The flexibility and hydrogen bonding capacity of the carboxamide group are thought to be essential for its role in biological activity. Docking studies have suggested that the carboxamide moiety can form hydrogen bonds with key amino acid residues in the active site of enzymes, contributing significantly to the binding affinity. nih.gov

Table 2: Impact of Carboxamido Linkage Variations on Antiproliferative Activity

| Linker Moiety | Terminal Group | Mean GI₅₀ (µM) | Target Cell Lines | Ref |

|---|---|---|---|---|

| Phenethyl | Unsubstituted | >1.50 | A549, MCF-7, Panc-1, HT-29 | nih.gov |

| Phenethyl | 4-morpholino | 1.10 | A549, MCF-7, Panc-1, HT-29 | nih.gov |

| Phenethyl | 2-methylpyrrolidin-1-yl | 0.95 | A549, MCF-7, Panc-1, HT-29 | nih.gov |

| Phenylpiperazin-1-yl carbonyl | Varied | Less Potent | A549, MCF-7, Panc-1, HT-29 | nih.gov |

| Benzyl carbonyl | Unsubstituted | Less Potent | A549, MCF-7, Panc-1, HT-29 | nih.gov |

Modifications to the Acetic Acid Moiety and their Pharmacological Impact

The acetic acid moiety of this compound is a key functional group that often plays a role in the compound's solubility and its interaction with biological targets, particularly through ionic interactions or hydrogen bonding. nih.gov Modifications to this group, including its replacement with bioisosteres, have been a strategy to improve pharmacokinetic properties and biological activity.

Bioisosteric replacement of the carboxylic acid group is a common approach in medicinal chemistry to address issues such as metabolic instability (e.g., glucuronidation) and to modulate acidity and cell permeability. ucc.ietandfonline.com Tetrazoles are frequently used as bioisosteres for carboxylic acids due to their similar pKa values and ability to participate in similar interactions. cambridgemedchemconsulting.com Studies on other classes of compounds have shown that replacing a carboxylic acid with a tetrazole can lead to improved antimalarial properties, for example. cambridgemedchemconsulting.com

Other potential bioisosteres for the carboxylic acid group include 1-hydroxypyrazoles, which offer the advantage of higher pKa values that may lead to better tissue permeation. cambridgemedchemconsulting.com Oxetan-3-ol and thietan-3-ol (B1346918) have also been investigated as carboxylic acid bioisosteres, resulting in analogs that retained activity in both enzymatic and cell-based assays. cambridgemedchemconsulting.com

In the context of indole derivatives, the replacement of a carboxylic acid with functionalities like carboxamides, sulfonamides, oxadiazoles, and thiazolidinediones has been explored to prevent rapid glucuronidation and improve systemic availability. tandfonline.com

Table 3: Bioisosteric Replacements for the Acetic Acid Moiety

| Bioisostere | Rationale for Replacement | Potential Impact on Properties | Ref |

|---|---|---|---|

| 1H-Tetrazole | Similar pKa to carboxylic acid | Improved bioavailability, maintained acidity | cambridgemedchemconsulting.com |

| 1-Hydroxypyrazole | Higher pKa | Enhanced tissue permeation | cambridgemedchemconsulting.com |

| Oxetan-3-ol / Thietan-3-ol | Less acidic, more permeable | Retained biological activity | cambridgemedchemconsulting.com |

| Carboxamide, Sulfonamide | Prevent glucuronidation | Improved metabolic stability | tandfonline.com |

Stereochemical Effects on Activity and Selectivity

Stereochemistry can play a profound role in the biological activity and selectivity of drug molecules by influencing how they interact with their chiral biological targets, such as enzymes and receptors. For derivatives of this compound that contain chiral centers, the spatial arrangement of substituents can be critical for achieving the optimal binding orientation.

While specific studies focusing solely on the stereochemistry of this compound were not prevalent in the reviewed literature, general principles from related structures underscore its importance. For instance, in a study of 3-Br-acivicin isomers and derivatives, which contain an amino acid-like moiety, the stereochemistry at both the α-carbon and the C-5 position of the dihydroisoxazole (B8533529) ring had a significant impact on their antimalarial activity. unimi.it It was observed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. unimi.it

This highlights that if chiral centers are introduced into the this compound scaffold, for example, within the acetic acid side chain or in substituents on the indole ring, it is highly probable that one enantiomer or diastereomer will exhibit greater activity than the others. This is due to the three-dimensional nature of drug-receptor interactions, where a precise fit is often required for potent biological effects. Therefore, the stereochemical configuration would be a critical parameter to consider in the design and synthesis of new, more potent, and selective analogs.

Identification of Key Pharmacophoric Elements

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For this compound derivatives, SAR studies and computational modeling have shed light on the key pharmacophoric elements required for their interaction with various biological targets. nih.gov

The indole nucleus is a fundamental part of the pharmacophore, often involved in hydrophobic and π-π stacking interactions within the binding site of a protein. nih.govnih.gov The nitrogen atom of the indole ring can also act as a hydrogen bond donor, further anchoring the molecule to its target. nih.gov

The carboxamide linkage is another critical pharmacophoric feature. It is flexible and possesses both polar and hydrophobic characteristics. The amide NH group typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are often crucial for high-affinity binding. nih.gov

Finally, the substituents on the indole ring and the group attached to the carboxamide nitrogen provide opportunities for further interactions and can be tailored to improve potency, selectivity, and pharmacokinetic properties. For example, halogen atoms at the C-5 position can enhance activity through favorable interactions, and specific substitutions on a terminal phenyl ring can lead to more potent compounds. nih.govnih.gov

In Vitro Biological Activities and Mechanistic Pathways of 2 1h Indole 5 Carboxamido Acetic Acid Derivatives

Antiviral Activity Investigations

Derivatives of 2-(1H-indole-5-carboxamido)acetic acid have demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus 1 (HIV-1). Research has also explored their efficacy against other viral pathogens.

HIV-1 Integrase Strand Transfer Inhibition (INSTI) Mechanisms

A significant area of investigation for indole (B1671886) derivatives has been their ability to inhibit the HIV-1 integrase enzyme, a critical component in the viral replication cycle. The integrase strand transfer inhibitor (INSTI) mechanism is a key target for antiretroviral therapies.

Studies have shown that certain indole-2-carboxylic acid derivatives can effectively function as INSTIs. plu.mxnih.gov The proposed mechanism involves the chelation of two magnesium ions (Mg2+) within the active site of the HIV-1 integrase. nih.govrsc.org This interaction is crucial for inhibiting the strand transfer step of viral DNA integration into the host genome. The indole core and the C2 carboxyl group of these derivatives play a pivotal role in this chelation process. nih.gov

Structural optimizations of a lead indole-2-carboxylic acid derivative (compound 3) led to the development of derivative 20a , which exhibited a significantly increased inhibitory effect against HIV-1 integrase, with a half-maximal inhibitory concentration (IC50) value of 0.13 μM. nih.govnih.gov Further research on a series of indole-2-carboxylic acid derivatives identified compound 17a as another potent inhibitor, with an IC50 value of 3.11 μM. rsc.orgresearchgate.net Binding mode analysis of 17a suggested that the introduction of a C6 halogenated benzene (B151609) ring could effectively bind with the viral DNA through a π–π stacking interaction. rsc.orgresearchgate.net

These findings underscore the potential of the indole-2-carboxylic acid scaffold for the development of novel and effective HIV-1 integrase inhibitors. plu.mxrsc.org The structure-activity relationship studies have revealed that modifications at the C2, C3, and C6 positions of the indole core can markedly improve the inhibitory effect against the integrase enzyme. nih.gov

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Derivative 20a | 0.13 | Chelation of Mg2+ ions in HIV-1 integrase active site |

| Derivative 17a | 3.11 | Chelation of Mg2+ ions and π–π stacking with viral DNA |

Activity Against Other Viral Targets

Beyond HIV-1, research has extended to the antiviral potential of indole derivatives against other viruses. One study identified a water-soluble indole-3-carboxylic acid derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, which exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. actanaturae.ru The study also revealed that the compound suppressed the formation of syncytium induced by the SARS-CoV-2 spike protein by 89%. actanaturae.ru

Anti-inflammatory and Analgesic Potential

Indole derivatives have long been recognized for their anti-inflammatory and analgesic properties. This has led to investigations into their specific mechanisms of action, including the inhibition of key enzymes and receptor antagonism.

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. Some indole derivatives have been shown to act as COX inhibitors. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Among them, compound S3 was found to selectively inhibit the expression of COX-2, which is often upregulated during inflammation. nih.gov This selective inhibition suggests a potential for providing anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Cysteinyl Leukotriene Receptor (CysLT1) Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in allergic and inflammatory conditions like asthma. nih.gov Their effects are mediated through receptors such as the CysLT1 receptor. A study identified an indole derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k ), as a novel, highly potent, and selective CysLT1 antagonist. nih.gov This compound demonstrated IC50 values of 0.0059 ± 0.0011 μM for the CysLT1 receptor and 15 ± 4 μM for the CysLT2 receptor, highlighting its selectivity. nih.gov The antagonism of the CysLT1 receptor by such indole derivatives represents a promising avenue for the development of new anti-inflammatory agents. nih.gov

| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) | Selectivity |

|---|---|---|---|

| Derivative 17k | 0.0059 ± 0.0011 | 15 ± 4 | High for CysLT1 |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Indolic compounds, in general, have been studied for their antioxidant properties and their ability to scavenge free radicals. nih.govresearchgate.net This activity is often attributed to their chemical structure, which allows them to donate hydrogen atoms and neutralize reactive oxygen species.

Studies on various pineal indoles have demonstrated their potent antioxidant action. nih.gov For example, 5-methoxyindole-3-acetic acid and 5-hydroxyindole-3-acetic acid were found to potently suppress the formation of superoxide (B77818) radicals. nih.gov Additionally, 5-hydroxytryptophol (B1673987) and 5-hydroxyindole-3-acetic acid inhibited the generation of hydroxyl radicals. nih.gov The free radical-scavenging activity of indolic compounds has been demonstrated in both aqueous and ethanolic media, indicating their potential to act as antioxidants in different biological environments. nih.govresearchgate.net

Anticancer and Antiproliferative Mechanisms

Indole-carboxamide derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent anticancer and antiproliferative effects through various mechanisms of action.

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which these indole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. Studies have shown that certain indole-2-carboxamide derivatives are potent inducers of apoptosis. nih.gov This is evidenced by their effects on key apoptotic markers, including the activation of caspases (such as caspases 3, 8, and 9), the release of Cytochrome C, and the modulation of the Bcl-2 family proteins, leading to an increased Bax/Bcl2 ratio. nih.gov For instance, compounds 5d, 5e, and 5h were found to significantly increase the levels of Cytochrome C in MCF-7 breast cancer cells, a critical step in initiating the intrinsic apoptotic pathway. nih.gov

Furthermore, these compounds can influence the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Certain 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov Similarly, another study reported that an indole-aryl amide derivative, compound 5, caused cell cycle arrest in the G1 phase in HT29 colon cancer cells in a dose-dependent manner. acs.org This arrest prevents cancer cells from proceeding through the division process, thereby inhibiting proliferation. nih.govacs.org The tumor suppressor gene p53, which plays a crucial role in cell cycle checkpoints and apoptosis, is also implicated in the mechanistic pathways of these compounds. nih.gov

Table 1: Effect of Indole-2-Carboxamide Derivatives on Apoptotic Markers in MCF-7 Cells

| Compound | Cytochrome C Level Increase (fold vs. control) |

|---|---|

| 5d | 14 |

| 5e | 16 |

| 5h | 13 |

Data sourced from a study on indole-2-carboxamide derivatives as activators of Cytochrome C. nih.gov

Inhibition of Specific Kinases (e.g., EGFR, CDK2)

In addition to inducing apoptosis, many indole-carboxamide derivatives function as inhibitors of specific kinases that are crucial for cancer cell growth and survival. Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are two such kinases that are often dysregulated in various cancers.

Several studies have identified 5-substituted-indole-2-carboxamides as potent dual inhibitors of both EGFR and CDK2. scite.aiacs.orgnih.gov For example, compounds 5g, 5i, and 5j demonstrated powerful antiproliferative activity with GI50 values of 55 nM, 49 nM, and 37 nM, respectively. scite.aiacs.orgnih.gov Further investigation showed that these compounds effectively inhibited EGFR with IC50 values comparable to the reference drug erlotinib. scite.aiacs.orgnih.gov Specifically, compounds 5c, 5g, 5i, and 5j inhibited EGFR with IC50 values ranging from 85 nM to 124 nM. scite.aiacs.org

Simultaneously, these derivatives have shown significant inhibitory effects on CDK2. Compounds 5c and 5g inhibited CDK2 with IC50 values of 46 nM and 33 nM, respectively. scite.aiacs.orgnih.gov Another study highlighted derivatives 5e, 5h, and 5k as superior CDK2 inhibitors compared to the standard dinaciclib, with IC50 values of 13, 11, and 19 nM, respectively. nih.gov This dual inhibition of EGFR and CDK2 presents a multi-targeted approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents. scite.aiacs.org

Table 2: Kinase Inhibitory Activity of Selected Indole-Carboxamide Derivatives

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |

|---|---|---|

| 5c | - | 46 ± 05 |

| 5d | 89 ± 6 | - |

| 5e | 93 ± 8 | 13 |

| 5g | - | 33 ± 04 |

| 5h | - | 11 |

| 5j | 98 ± 8 | - |

| Erlotinib (Ref.) | 80 ± 5 | - |

| Dinaciclib (Ref.) | - | 20 |

Data compiled from studies on dual EGFR/CDK2 inhibitors. nih.govscite.aiacs.org

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Research into indole carboxamide derivatives has also extended to their potential as antimicrobial agents. Various synthesized compounds have been screened for in vitro activity against a range of bacterial and fungal pathogens.

Studies have shown that some indole carboxamide derivatives exhibit notable antibacterial activity. For instance, a series of novel 5-substituted indole-2-carboxamide derivatives demonstrated high inhibitory activity against pathogenic bacteria including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–6.25 µg/mL. Another study found that certain indole carboxamide derivatives were as active as the standard antibiotic ampicillin (B1664943) against Staphylococcus aureus and showed better inhibition of Bacillus subtilis than some of their related counterparts.

In the realm of antifungal activity, the results have been more varied. The aforementioned study on 5-substituted indole-2-carboxamides found that surprisingly, none of the compounds exhibited antifungal activity against pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. However, other research has indicated that indole carboxamide derivatives can possess antifungal properties. One study reported that the antifungal activity of certain carboxamide derivatives was higher than that of related propanamide derivatives, and they were shown to be effective inhibitors of Candida albicans.

Furthermore, some indole-2-carboxamides have been investigated for their specific action against mycobacteria, showing potent pan-activity against various species, including M. abscessus, M. tuberculosis, and M. avium. These compounds were found to be selective for mycobacteria with no significant bactericidal activity against S. aureus or P. aeruginosa.

Table 3: Antibacterial Activity of Selected 5-Substituted Indole-2-Carboxamide Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 10c | K. pneumoniae | 0.12 - 6.25 |

| 10d | E. coli | 0.12 - 6.25 |